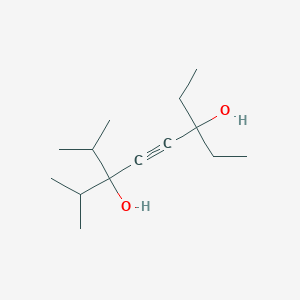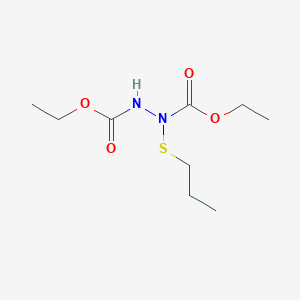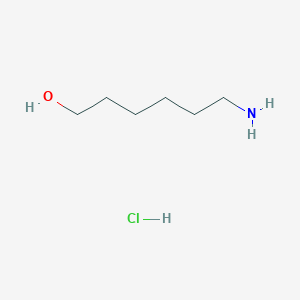
6-Aminohexan-1-ol--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminohexan-1-ol–hydrogen chloride (1/1) is a chemical compound with the molecular formula C6H15NO·HCl. It is also known as 6-Amino-1-hexanol hydrochloride. This compound is a derivative of 6-Amino-1-hexanol, which is an organic compound containing both an amino group and a hydroxyl group. The hydrochloride form is often used to enhance the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Aminohexan-1-ol can be synthesized through the reduction of 6-aminohexanoic acid. The process involves the use of sodium borohydride as a reducing agent in a solvent such as diethyl ether or dry toluene. The reaction is carried out at a controlled temperature of 40°C with constant stirring and ultrasonic treatment. The crude product is then hydrolyzed with water and purified through vacuum distillation to obtain 6-Amino-1-hexanol .
Industrial Production Methods
Industrial production of 6-Aminohexan-1-ol typically involves similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The hydrochloride form is produced by reacting 6-Amino-1-hexanol with hydrochloric acid, resulting in the formation of 6-Aminohexan-1-ol–hydrogen chloride (1/1).
Análisis De Reacciones Químicas
Types of Reactions
6-Aminohexan-1-ol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1H-azepine.
Esterification: It can react with glutaric acid to form poly(ester amide)s, which have excellent film- and fiber-forming properties.
Common Reagents and Conditions
Cyclization: Copper supported on γ-alumina and magnesia.
Esterification: Glutaric acid.
Major Products
Hexahydro-1H-azepine: Formed through cyclization.
Poly(ester amide)s: Formed through esterification with glutaric acid.
Aplicaciones Científicas De Investigación
6-Aminohexan-1-ol–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Serves as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Industry: Employed in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Aminohexan-1-ol–hydrogen chloride (1/1) is primarily based on its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation and esterification. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1-hexanol: The parent compound without the hydrochloride group.
6-Hydroxyhexylamine: A similar compound with a hydroxyl group at the terminal position.
1-Amino-6-hydroxyhexane: Another isomer with similar functional groups.
Uniqueness
6-Aminohexan-1-ol–hydrogen chloride (1/1) is unique due to its enhanced solubility and stability compared to its parent compound, 6-Amino-1-hexanol. The hydrochloride form is more suitable for various applications, especially in aqueous environments, making it a preferred choice in both research and industrial settings .
Propiedades
Número CAS |
165556-75-2 |
|---|---|
Fórmula molecular |
C6H16ClNO |
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
6-aminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H |
Clave InChI |
OTZWMVVGGCDNMA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCO)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




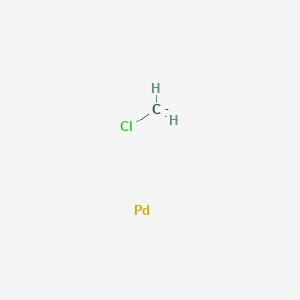
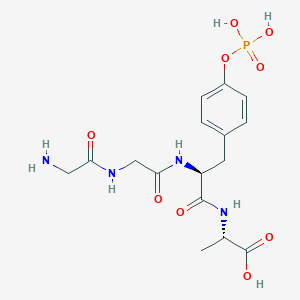
![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)



